molecular formula C24H23ClF2N2O B3010244 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol CAS No. 338771-39-4

2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol

Cat. No.: B3010244
CAS No.: 338771-39-4
M. Wt: 428.91
InChI Key: MFUFZUSVLSRMKN-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C24H23ClF2N2O and its molecular weight is 428.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with the reaction parameters optimized for maximum yield (Wang Jin-peng, 2013).
  • Chemical Analyses and Derivatives : The compound is used in the development of various derivatives, such as flunarizine and its Z-isomer, through processes like metal-catalyzed amination and Wittig reaction (R. N. Shakhmaev et al., 2016). Micellar liquid chromatography is also used for the separation and analysis of flunarizine and its degradation products (D. El-Sherbiny et al., 2005).

Biological and Pharmacological Research

  • Antitumor Activities : Piperazine-based tertiary amino alcohols, synthesized from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones and substituted piperazines, show potential in tumor DNA methylation processes (N. Hakobyan et al., 2020). Additionally, 1,2,4-triazine derivatives bearing piperazine amide moiety, synthesized in a similar manner, exhibit promising antiproliferative effects against breast cancer cells (L. Yurttaş et al., 2014).
  • Cocaine Abuse Therapeutic Agent : The compound has been explored for its potential as a cocaine abuse therapeutic agent. Its synthesis involves catalytic enantioselective addition of dimethylzinc to chloroacetophenone using various chiral ligands (V. J. Forrat et al., 2007).

Chemical Reactions and Mechanisms

  • Kinetics and Mechanisms : Studies on reactions involving similar compounds, like thionocarbonates with alicyclic amines, provide insights into the kinetics and mechanisms of reactions involving 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol and its derivatives (E. Castro et al., 2001).

Applications in Drug Manufacturing

  • Manufacturing Processes : The compound is utilized in the manufacturing processes of pharmaceuticals like cetirizine dihydrochloride, demonstrating its importance in the pharmaceutical industry (J. Reiter et al., 2012).

Pharmaceutical Research and Development

  • Pharmacological Properties : Studies on the pharmacological properties of the compound, including its solubility and partitioning in biologically relevant solvents, are crucial for its development as an antifungal agent (T. Volkova et al., 2020).

Mechanism of Action

Target of Action

The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol is a derivative of cetirizine . Cetirizine is a well-known antihistamine, which primarily targets the histamine H1 receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.

Mode of Action

As an antihistamine, this compound likely interacts with its target, the H1 receptor, by binding to it and preventing histamine from doing so. This action blocks the downstream effects of histamine, reducing symptoms associated with allergies .

Biochemical Pathways

Upon binding to the H1 receptor, the compound inhibits the normal pathway activated by histamine. This pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium levels and subsequent cellular responses such as smooth muscle contraction and endothelial permeability. By blocking this pathway, the compound prevents these responses and alleviates allergy symptoms .

Pharmacokinetics

Cetirizine is known for its good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through urine and feces .

Result of Action

The primary result of the compound’s action is the alleviation of allergy symptoms. By blocking the H1 receptor, it prevents histamine-induced responses such as inflammation, itching, and bronchoconstriction. This leads to relief from symptoms associated with conditions like hay fever, angioedema, and urticaria .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol may change over time . This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClF2N2O/c25-20-2-1-3-23(16-20)29-14-12-28(13-15-29)17-24(30,18-4-8-21(26)9-5-18)19-6-10-22(27)11-7-19/h1-11,16,30H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFZUSVLSRMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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